2-bromo-1-(1,1-dioxidothiomorpholino)ethanone
Overview
Description
2-bromo-1-(1,1-dioxidothiomorpholino)ethanone is a chemical compound with the molecular formula C6H10BrNO3S and a molecular weight of 256.12 g/mol . This compound is known for its unique structure, which includes a bromine atom and a dioxidothiomorpholine ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone typically involves the reaction of thiomorpholine with bromine and an appropriate oxidizing agent to introduce the dioxidothiomorpholine moiety. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
2-bromo-1-(1,1-dioxidothiomorpholino)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the dioxidothiomorpholine ring.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified thiomorpholine derivatives .
Scientific Research Applications
2-bromo-1-(1,1-dioxidothiomorpholino)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the dioxidothiomorpholine moiety into other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone involves its interaction with molecular targets through its reactive bromine atom and dioxidothiomorpholine ring. These interactions can lead to the modification of biological molecules, such as proteins and nucleic acids, potentially disrupting their normal functions. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
2-bromo-1-(1,1-dioxidothiomorpholino)ethanone can be compared with other similar compounds, such as:
2-chloro-1-(1,1-dioxidothiomorpholino)ethanone: Similar structure but with a chlorine atom instead of bromine.
2-iodo-1-(1,1-dioxidothiomorpholino)ethanone: Similar structure but with an iodine atom instead of bromine.
1-(1,1-dioxidothiomorpholino)ethanone: Lacks the halogen atom, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-bromo-1-(1,1-dioxo-1,4-thiazinan-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO3S/c7-5-6(9)8-1-3-12(10,11)4-2-8/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEXRDKFFRNZMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646443 | |
Record name | 4-(Bromoacetyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-06-4 | |
Record name | 4-(Bromoacetyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(1,1-dioxidothiomorpholino)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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